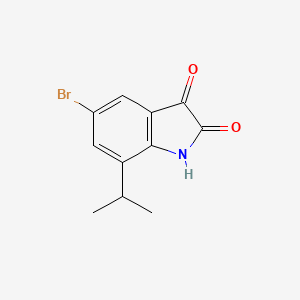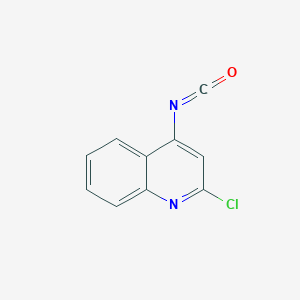![molecular formula C15H10ClN3OS B2423861 2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 439112-19-3](/img/structure/B2423861.png)
2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide is a chemical compound with the molecular formula C15H10ClN3OS and a molecular weight of 315.78 g/mol This compound is known for its unique structure, which includes a pyrimidine ring substituted with a thiophene group and a benzamide moiety
Métodos De Preparación
The synthesis of 2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as thiophene-2-carboxaldehyde and guanidine.
Chlorination: The pyrimidine ring is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3).
Coupling with Benzamide: The chlorinated pyrimidine is coupled with benzamide under suitable conditions, often involving a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Análisis De Reacciones Químicas
2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position of the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can yield thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction .
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects. The presence of the chlorine atom and the thiophene ring is crucial for its activity, as they influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide can be compared with other similar compounds, such as:
2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzamide: This compound lacks the carboxamide group, which may result in different reactivity and biological activity.
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide: This compound has a trifluoromethyl group instead of a thiophene ring, which can significantly alter its chemical properties and biological effects.
Propiedades
IUPAC Name |
2-chloro-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-11-5-2-1-4-10(11)14(20)19-15-17-8-7-12(18-15)13-6-3-9-21-13/h1-9H,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDDOTFZWBKORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2423786.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)
![2-(1H-indol-1-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2423790.png)




![2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2423799.png)
![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2423800.png)
